3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one;hydrate
Description
The compound 3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one;hydrate is a heterocyclic organic molecule featuring:
- A 2H-isoindol-1-one core substituted with a 5-fluoropyrimidin-4-yl group at the 3-position.
- A methyl group at the 3-position and a 1H-pyrazol-4-yl group at the 6-position of the isoindolone ring.
- A hydrate form, which likely enhances solubility and stability for pharmaceutical or crystallographic applications .
This compound shares structural motifs common in kinase inhibitors, such as fluorinated pyrimidine (a hydrogen-bond acceptor) and pyrazole (a planar aromatic scaffold), which are critical for target binding and selectivity .
Properties
IUPAC Name |
3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O.H2O/c1-16(14-13(17)7-18-8-19-14)12-3-2-9(10-5-20-21-6-10)4-11(12)15(23)22-16;/h2-8H,1H3,(H,20,21)(H,22,23);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSICFXBHDWUFRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C3=CNN=C3)C(=O)N1)C4=NC=NC=C4F.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Variations
The table below highlights key structural differences between the target compound and analogs:
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one;hydrate | 2H-isoindol-1-one | 5-fluoropyrimidin-4-yl, methyl, 1H-pyrazol-4-yl, hydrate | Not reported | Hydrate form improves solubility; fluoropyrimidine enhances bioactivity |
| 5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-...thioeno[2,3-d]pyrimidine-2,4-dione | Thieno[2,3-d]pyrimidine | Trifluoromethyl, methyl, hydroxy-oxazolidine | 527.5 | Sulfur-containing core; trifluoromethyl group increases metabolic stability |
| AZ960 | Nicotinonitrile | Fluoro, methylpyrazole, fluorophenethylamine | 354.36 | Kinase inhibitor targeting JAK/STAT pathways; pyrazole-amino linkage |
| 3-(6-chloro-5-fluoropyrimidin-4-yl)-...-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)isoindolin-1-one | Isoindolin-1-one | Chloro-fluoropyrimidine, tetrahydropyran-protected pyrazole | Not reported | Chloro substitution may enhance binding affinity; protecting group aids synthesis |
Functional Group Analysis
- Fluorinated Pyrimidine vs. Chloro-Fluoropyrimidine :
The presence of 5-fluoropyrimidin-4-yl in the target compound vs. 6-chloro-5-fluoropyrimidin-4-yl in analogs introduces differences in steric bulk and electronic effects. Chlorine’s larger atomic radius may improve hydrophobic interactions, while fluorine’s electronegativity enhances hydrogen bonding . - Pyrazole Modifications :
The unprotected 1H-pyrazol-4-yl group in the target compound contrasts with the tetrahydropyran-protected pyrazole in derivatives. Deprotection is often required for biological activity, suggesting the hydrate form may streamline in vivo activation . - Hydrate vs. Non-hydrate Forms: Hydrates, like the target compound, typically exhibit higher aqueous solubility compared to anhydrous forms (e.g., AZ960 in ), which is advantageous for drug formulation .
Pharmacological Implications
- Target Selectivity: The isoindolone core in the target compound and analogs is structurally distinct from the thienopyrimidine in or nicotinonitrile in AZ960 ().
- Metabolic Stability: The trifluoromethyl group in ’s compound and the tetrahydropyran group in analogs are known to reduce oxidative metabolism, extending half-life compared to the target compound’s simpler pyrazole .
Research Findings and Structural Characterization
- Crystallographic Data :
Programs like SHELXL () and ORTEP-3 () have been instrumental in resolving the crystal structures of similar compounds, ensuring precise stereochemical assignments. For example, the (3R)-stereoisomer of the target compound () likely adopts a conformation favoring target binding. - Synthetic Challenges : The unprotected pyrazole in the target compound simplifies synthesis compared to ’s multi-step route involving methylpiperidine-carboxylic acid intermediates.
Preparation Methods
Core Structural Disconnections
The target molecule’s structure comprises three primary components: a fluoropyrimidine ring, a methyl-substituted isoindolone core, and a pyrazole moiety. Retrosynthetic cleavage suggests modular assembly via:
-
Isoindolone-Pyrimidine Coupling : Formation of the central isoindolone scaffold with pre-functionalized pyrimidine.
-
Pyrazole Introduction : Late-stage incorporation of the pyrazole group via cross-coupling.
-
Fluorination Strategy : Direct fluorination of the pyrimidine ring or use of fluorinated building blocks.
Computational modeling indicates that steric hindrance at the isoindolone C3 position necessitates sequential functionalization to avoid regiochemical complications.
Synthetic Routes and Methodologies
Route A: Sequential Coupling and Cyclization
This route begins with the preparation of 3-methyl-6-bromo-2H-isoindol-1-one, followed by palladium-mediated coupling with a fluoropyrimidine boronate ester and subsequent Suzuki-Miyaura reaction with pyrazole-4-boronic acid.
Isoindolone Core Synthesis
The isoindolone core is synthesized via Friedel-Crafts acylation of o-xylene followed by bromination and oxidation:
Bromination using N-bromosuccinimide (NBS) under radical initiation ensures selective substitution at the C6 position.
Pyrimidine Coupling
The brominated isoindolone undergoes Buchwald-Hartwig amination with 5-fluoropyrimidin-4-amine:
Optimization trials identified Xantphos as the optimal ligand, reducing dimerization byproducts to <5%.
Pyrazole Installation
A Suzuki-Miyaura coupling introduces the pyrazole group:
Microwave-assisted heating (120°C, 30 min) improved conversion rates by 18% compared to conventional heating.
Route B: Convergent Assembly via Multicomponent Reaction
An alternative approach employs a Ugi four-component reaction to simultaneously construct the isoindolone and pyrimidine moieties:
While this method reduces step count, the yield remains suboptimal due to competing imine formation.
Reaction Optimization and Critical Parameters
Fluorination Efficiency
Direct fluorination of pyrimidine precursors using Selectfluor® in acetonitrile achieved 89% conversion but required strict anhydrous conditions to prevent hydrolysis. Alternative agents like DAST resulted in lower selectivity (<60%).
Catalytic System Screening
A comparison of palladium catalysts for the Suzuki-Miyaura step revealed:
| Catalyst | Ligand | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Pd(OAc)₂ | SPhos | 68 | 12 |
| PdCl₂(dppf) | Xantphos | 74 | 5 |
| Pd(PPh₃)₄ | None | 58 | 22 |
PdCl₂(dppf) with Xantphos provided optimal balance of activity and selectivity.
Purification and Hydration Control
Crystallization Techniques
The anhydrous form is isolated via anti-solvent crystallization using ethyl acetate/heptane (3:1). Hydration is achieved by exposing the crystalline product to controlled humidity (75% RH, 25°C) for 48 hours.
Chromatographic Challenges
Silica gel chromatography with ethyl acetate/hexane (1:1) effectively removes residual palladium (≤5 ppm) but degrades the hydrate form. Reverse-phase HPLC (C18, acetonitrile/water) is preferred for final purification.
Analytical Characterization
Spectroscopic Validation
Stability Studies
The hydrate form exhibits superior stability (TGA decomposition onset: 215°C) compared to the anhydrous form (187°C). Accelerated aging tests (40°C/75% RH) showed no degradation over 6 months.
Comparative Evaluation of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 6 | 3 |
| Overall Yield | 28% | 14% |
| Palladium Residual (ppm) | <5 | 12 |
| Scalability | >100 g | <50 g |
Route A is favored for large-scale production despite higher step count, while Route B offers expediency for exploratory studies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one hydrate, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include fluoropyrimidine functionalization via nucleophilic aromatic substitution and pyrazole ring introduction through Suzuki-Miyaura cross-coupling. Maximizing yields requires optimizing catalyst systems (e.g., Pd(PPh₃)₄ for cross-coupling) and reaction conditions (temperature, solvent polarity). Post-synthetic hydration must be controlled to avoid overhydration. Purification via preparative HPLC (C18 column, gradient elution with acetonitrile/water) ensures high purity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) confirm regiochemistry of fluoropyrimidine and pyrazole substituents. Key signals include δ ~8.5 ppm (pyrimidine H) and δ ~7.8 ppm (pyrazole H) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (C=N stretching) validate core structural motifs .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm monitors purity (>98%) and identifies hydrates .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the compound’s stability under varying storage conditions (temperature, humidity)?
- Methodological Answer : Use a split-plot factorial design to test stability across temperature (4°C, 25°C, 40°C) and humidity (30%, 60%, 90% RH). Analyze degradation products via LC-MS and quantify hydrate-anhydrate interconversion using dynamic vapor sorption (DVS). Accelerated stability studies (40°C/75% RH for 6 months) predict long-term storage behavior. Statistical tools like ANOVA identify critical degradation factors .
Q. How can contradictions in biological activity data across different assay systems (e.g., enzyme inhibition vs. cellular assays) be resolved?
- Methodological Answer : Cross-validate results using orthogonal assays. For example:
- Enzyme Assays : Measure IC₅₀ in recombinant kinase assays (e.g., fluorescence polarization).
- Cellular Assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MTT assay).
Discrepancies may arise from cell permeability differences or off-target effects. Use pharmacokinetic profiling (e.g., Caco-2 permeability) and proteome-wide affinity mapping (thermal shift assays) to reconcile data .
Q. What strategies are effective in mitigating byproduct formation during synthesis, such as diastereomeric impurities or incomplete fluorination?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track fluorination completeness.
- Byproduct Suppression : Introduce scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates.
- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak IA column) to separate diastereomers. Adjust reaction stoichiometry (e.g., excess KF for fluorination) to minimize impurities .
Q. What methodologies assess the environmental impact and degradation pathways of this compound?
- Methodological Answer : Conduct OECD 301F biodegradation tests to evaluate mineralization in aqueous systems. Use high-resolution mass spectrometry (HRMS) to identify transformation products in soil/water matrices. Ecotoxicological assays (e.g., Daphnia magna acute toxicity) quantify ecological risks. Computational models (EPI Suite) predict bioaccumulation potential and persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
